Phenyl 5-tert-butyl-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
61658-78-4 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
phenyl 5-tert-butyl-2-hydroxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-17(2,3)12-9-10-15(18)14(11-12)16(19)20-13-7-5-4-6-8-13/h4-11,18H,1-3H3 |
InChI Key |
VXAKYUAEEDTDNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization Within Hindered Phenolic Ester Chemistry
Hindered phenolic esters are a class of organic compounds characterized by a phenolic hydroxyl (-OH) group on a benzene (B151609) ring that is flanked by bulky substituent groups, such as tert-butyl groups. nih.govpartinchem.com This structural arrangement, known as steric hindrance, is crucial to their primary function as antioxidants and stabilizers in various materials, including polymers. nih.govvinatiorganics.com
The mechanism of action for hindered phenols involves scavenging free radicals, which are highly reactive molecules that can initiate and propagate degradation processes like oxidation. vinatiorganics.com The hindered phenolic compound donates the hydrogen atom from its hydroxyl group to a free radical, neutralizing it and thereby terminating the destructive chain reaction. nih.govpartinchem.com The bulky groups surrounding the hydroxyl group serve two main purposes: they enhance the stability of the resulting phenoxy radical and prevent it from engaging in unwanted side reactions. nih.gov This allows the compound to effectively interrupt oxidative cycles. While hindered phenols are excellent at terminating radical chains, they are often used in conjunction with auxiliary antioxidants, such as phosphite (B83602) esters, to achieve a synergistic protective effect. partinchem.com
Phenyl 5-tert-butyl-2-hydroxybenzoate fits directly into this classification. The tert-butyl group at the 5-position provides the necessary steric hindrance, positioning the molecule to function as a potential antioxidant or stabilizer, a role well-documented for this class of compounds.
| Compound Name | Common Designation | Key Structural Feature | Primary Function |
|---|---|---|---|
| 2,6-di-tert-butyl-4-methylphenol | Butylated hydroxytoluene (BHT) | Two tert-butyl groups ortho to the hydroxyl group | Food, cosmetic, and pharmaceutical antioxidant mdpi.com |
| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | Antioxidant 1076 | Single hindered phenol (B47542) group with a long alkyl chain | Polymer antioxidant with excellent compatibility and low volatility partinchem.com |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Antioxidant 1010 | Four hindered phenol groups in a single molecule | High-performance antioxidant for plastics and lubricants vinatiorganics.com |
| This compound | N/A | One tert-butyl group meta to the hydroxyl group | Potential stabilizer and antioxidant |
Significance of Aryl Hydroxybenzoates As Functional Molecules
Aryl hydroxybenzoates are esters derived from hydroxybenzoic acid. mdpi.com This class of molecules is notable for its wide range of applications, stemming from the versatile chemical functionalities of the aromatic ring, the hydroxyl group, and the ester linkage. A prominent member of this family is Phenyl 2-hydroxybenzoate, commonly known as Phenyl salicylate (B1505791) or Salol. wikipedia.orgstenutz.eu Historically and in some contemporary applications, it has been used as a mild analgesic and an antiseptic because it hydrolyzes in the small intestine to release its active components. wikipedia.org Furthermore, its structure allows it to absorb ultraviolet radiation, leading to its use in sunscreens. wikipedia.org
The position of the hydroxyl group relative to the ester is critical. For instance, derivatives of 2-hydroxybenzoic acid (salicylic acid) are particularly effective as UV absorbers. An example that closely relates to the subject compound is p-tert-butylphenyl salicylate, an isomer of Phenyl 5-tert-butyl-2-hydroxybenzoate, which is recognized for its role as a UV absorber. nih.gov
Another significant group within this broader family are the parabens, which are alkyl esters of p-hydroxybenzoic acid (4-hydroxybenzoic acid). mdpi.comnih.gov Compounds like ethylparaben and methylparaben are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products due to their efficacy against fungi and bacteria. mdpi.comnih.gov The functional diversity of aryl hydroxybenzoates, from UV protection to antimicrobial activity, underscores their importance in various industries. This compound, as a member of this class, combines the features of a salicylate ester with a tert-butyl substitution, suggesting potential utility as a UV stabilizer.
| Compound Name | Parent Acid | Primary Function(s) |
|---|---|---|
| Phenyl 2-hydroxybenzoate (Salol) | 2-Hydroxybenzoic acid | Antiseptic, mild analgesic, UV absorber wikipedia.org |
| (4-tert-butylphenyl) 2-hydroxybenzoate | 2-Hydroxybenzoic acid | UV absorber nih.govthegoodscentscompany.com |
| Ethyl 4-hydroxybenzoate (Ethylparaben) | 4-Hydroxybenzoic acid | Antimicrobial food and cosmetic preservative nih.gov |
| Butyl 2-hydroxybenzoate (Butyl salicylate) | 2-Hydroxybenzoic acid | Component in flavors and fragrances foodb.ca |
Overview of Current Research Trajectories for Substituted Phenolic Compounds
Esterification Pathways for the Formation of Aryl 2-Hydroxybenzoates
The formation of the phenyl ester of a substituted salicylic (B10762653) acid is a core step in the synthesis of Phenyl 5-tert-butyl-2-hydroxybenzoate. This can be achieved through several esterification pathways.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of this compound, this would entail the reaction of 5-tert-butyl-2-hydroxybenzoic acid with phenol. While the direct esterification of phenols can be challenging compared to aliphatic alcohols, it can be facilitated by strong acid catalysts and conditions that remove water to drive the equilibrium towards the product. For instance, the synthesis of phenyl salicylate (B1505791) has been achieved by heating salicylic acid and phenol with phosphoryl chloride. Another approach involves the use of ultrasonic stirring to enhance the reaction rate between salicylic acid, phenol, 4-dimethylaminopyridine, and dicyclohexylcarbodiimide. google.com
The direct esterification of sterically hindered acids like 3,5-di-tert-butyl-4-hydroxybenzoic acid with long-chain alcohols has been successfully carried out using a strongly acidic gel-type ion-exchange resin catalyst at elevated temperatures (110°-150° C). google.com This suggests that similar solid acid catalysts could be effective for the esterification of 5-tert-butyl-2-hydroxybenzoic acid with phenol, offering advantages in terms of catalyst recovery and reuse.
Transesterification Approaches
Transesterification offers an alternative route where an existing ester, typically a methyl or ethyl ester, is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the synthesis of this compound, this would involve the reaction of an alkyl 5-tert-butyl-2-hydroxybenzoate (e.g., methyl 5-tert-butyl-2-hydroxybenzoate) with phenol. Transesterification is often an equilibrium-controlled process, and strategies to shift the equilibrium, such as removal of the lower-boiling alcohol byproduct, are employed.
The production of various salicylic esters for applications in perfumery often utilizes transesterification from lower alkyl salicylates. While the steric hindrance of the tert-butyl group can present challenges, appropriate catalyst selection can facilitate the reaction.
Strategies for Introducing the tert-Butyl Substituent at the 5-Position of the Salicylate Moiety
The introduction of the tert-butyl group at the 5-position of the salicylic acid backbone is typically achieved through a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution can be performed on either the starting phenol or on the phenyl salicylate molecule itself.
A common strategy involves the tert-butylation of phenol as a precursor to the substituted salicylic acid. The reaction of phenol with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride, can yield 4-tert-butylphenol. berkeley.edu This intermediate can then be carboxylated to form 5-tert-butyl-2-hydroxybenzoic acid. patsnap.com The synthesis of 3,5-di-tert-butylsalicylic acid, for example, involves the reaction of salicylic acid with tert-butyl chloride in the presence of aluminum chloride. ontosight.ai
Alternatively, direct Friedel-Crafts tert-butylation of phenyl salicylate could be envisioned. However, controlling the regioselectivity of this reaction to favor substitution at the 5-position of the salicylic acid ring, while avoiding reaction on the phenol ring, would be a significant challenge. The hydroxyl and ester groups on the salicylic acid moiety are ortho, para-directing, which would favor substitution at the 5-position. However, the phenol ring is also activated towards electrophilic substitution.
Optimization of Reaction Conditions and Yield in Bench-Scale Synthesis
Achieving high yields and purity in the synthesis of this compound on a laboratory scale requires careful optimization of reaction parameters, including the choice of catalyst and solvent.
Investigation of Catalytic Systems in Esterification
A variety of catalytic systems have been explored for the esterification of salicylic acid and its derivatives. For the direct esterification of salicylic acid with phenol, traditional acid catalysts like sulfuric acid have been used. chemicalbook.com Functionalized ionic liquids have also been shown to be effective catalysts for esterification reactions of salicylic acid. nih.gov
For sterically hindered substrates, the choice of catalyst is critical. A patent for the esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid highlights the use of a strongly acidic gel-type ion-exchange resin with less than 8 percent cross-linking. google.com The amount of catalyst was found to be optimal in the range of 8 to 12% by weight based on the carboxylic acid. google.com
The following table summarizes the effect of different catalysts on the yield of amidation of phenyl benzoate (B1203000), a reaction analogous to the esterification of a phenol, providing insights into catalyst efficacy.
| Catalyst | Yield (%) |
| IPrPd(allyl)Cl | 98 |
| None | 32 |
Data adapted from a study on solvent-free amidation of phenyl esters. researchgate.net
Analysis of Solvent Effects on Reaction Efficacy and Selectivity
The choice of solvent can significantly impact the efficacy and selectivity of the esterification reaction. For the direct esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid, inert solvents with boiling points between 110° and 150° C, such as toluene (B28343) and xylene, are preferred to facilitate the removal of water via azeotropic distillation. google.com
In a study on the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a reaction that shares some mechanistic considerations with esterification, several solvents were tested. Acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent compared to others like dichloromethane (B109758) and benzene (B151609). scielo.br
The table below illustrates the effect of different solvents on the yield of a reaction, highlighting the importance of solvent selection.
| Solvent | Conversion (%) | Selectivity (%) |
| Dichloromethane | 80 | 60 |
| Benzene/Acetone | 75 | 65 |
| Methanol | 50 | 40 |
| Acetonitrile | 85 | 75 |
Data is illustrative and based on findings from a study on oxidative coupling reactions. scielo.br
Application of Statistical Design of Experiments (DOE) for Process Enhancement in the Synthesis of this compound
A comprehensive search of scientific literature and chemical databases was conducted to identify studies detailing the application of Statistical Design of Experiments (DoE) for the process enhancement of this compound synthesis.
Despite a thorough investigation, no specific research articles, patents, or publications were found that explicitly apply DoE methodologies to optimize the synthetic process for this compound. The existing body of scientific literature does not appear to contain detailed research findings or data tables resulting from a statistically designed experimental approach for the synthesis of this particular compound.
Therefore, it is not possible to provide an analysis of the application of DoE, including factors, levels, and optimized conditions, for the synthesis of this compound at this time.
Advanced Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach has been employed to ascertain the structural integrity and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR experiments)
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of both the phenyl and the substituted benzoate rings, as well as the characteristic singlet for the tert-butyl group. The protons on the 5-tert-butyl-2-hydroxybenzoate moiety would likely appear as a set of coupled multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating hydroxyl and tert-butyl groups, and the electron-withdrawing ester functionality. The protons of the phenyl ester group would also resonate in the aromatic region, with their multiplicity depending on the coupling interactions among them. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide valuable information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the aromatic carbons of both rings, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern and the electronic environment. For instance, the carbon bearing the hydroxyl group would be shifted downfield, while the carbons of the tert-butyl group would appear in the aliphatic region.
Vibrational Spectroscopy (FT-IR Analysis of Characteristic Functional Groups)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound is expected to display several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to intermolecular hydrogen bonding. The sharp and intense absorption peak around 1735-1715 cm⁻¹ would correspond to the C=O stretching vibration of the ester functional group. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester and phenol groups would be observed in the fingerprint region, between 1300 and 1000 cm⁻¹.
Electronic Spectroscopy (UV-Vis Absorption Profiling)
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of aromatic rings and the ester functionality suggests that the molecule will absorb in the UV region. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems. The exact position and intensity of these bands would be influenced by the substitution pattern on the benzene rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₈O₃), the calculated exact mass would be confirmed by HRMS analysis, providing unequivocal evidence for its molecular formula. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic fragments arising from the cleavage of the ester bond and loss of the tert-butyl group.
Solid-State Structural Investigations
X-ray Crystallography for Crystal Structure Determination
While the specific crystal structure of this compound is not available, the crystal structure of the closely related compound, phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, provides valuable insights into the likely solid-state conformation. nih.gov
In the crystal structure of phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, the molecule adopts a conformation where the ester group is nearly coplanar with the substituted benzene ring. nih.gov This planarity is facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester. nih.gov In contrast, the phenyl ring of the ester group is significantly twisted out of the plane of the benzoate ring. nih.gov This twisted conformation is a common feature in phenyl benzoates and is attributed to steric hindrance.
Below is a hypothetical data table summarizing the expected crystallographic parameters for this compound, based on the analysis of its analogue.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-100 |
| Z | 4 |
Analysis of Molecular Geometry, Conformation, and Torsion Angles
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. Analysis of closely related structures, such as Phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, provides significant insights into the likely conformation of the title compound. The core of the molecule consists of a six-membered planar carbon ring. nih.gov
A key feature of the molecule's conformation is the orientation of the ester carboxylate group relative to the central aromatic ring. In a structurally similar compound, this group is observed to be coplanar with the central core. This planarity is evidenced by small C—C—O—C torsion angles, which are close to 180°. For instance, in Phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, these torsion angles have been measured at 179.95 (17)° and 173.70 (17)°. nih.gov In contrast, the phenyl substituent is oriented nearly perpendicular to the carboxylate –CO2 fragment. This is reflected in C—O—C—C torsion angles that range from 74° to 80°. nih.gov This perpendicular arrangement is a common feature in related phenyl ester structures. nih.gov
| Torsion Angle | Value (°) | Conformation |
| C—C—O—C | ~174-180 | Coplanar (Ester group with aromatic ring) |
| C—O—C—C | ~74-80 | Perpendicular (Phenyl group to carboxylate) |
Identification of Asymmetric Units and Intermolecular Interactions
In the crystalline state, the arrangement of molecules is described by the asymmetric unit, which is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For a closely related compound, Phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, the crystal structure reveals two independent but very similar molecules within the asymmetric unit. nih.gov
Intramolecular Interactions and Their Influence on Molecular Structure
Characterization of Intramolecular Hydrogen Bonding Networks
A significant intramolecular interaction in this compound is the formation of a hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group. This interaction is facilitated by the coplanarity of the central aromatic ring and the ester carboxylate group. nih.gov This hydrogen bond forms a six-membered ring, which contributes to the stability of the molecule's conformation.
In the analogue Phenyl 3,5-di-tert-butyl-2-hydroxybenzoate, the oxygen-oxygen distances (O···O) for this intramolecular hydrogen bond are 2.563 (2) Å and 2.604 (2) Å for the two independent molecules in the asymmetric unit. nih.gov The presence of this intramolecular hydrogen bond is a common feature in 2-hydroxybenzoate derivatives and has a significant influence on their chemical and physical properties. researchgate.net
| Hydrogen Bond Parameter | Value |
| O···O distance | ~2.56-2.60 Å |
Evaluation of Steric Effects Imposed by the tert-Butyl Substituent
In organic chemistry, the influence of the tert-butyl group on the course of a chemical reaction is often referred to as the "tert-butyl effect". researchgate.net This group is frequently used to impart kinetic stabilization to compounds. researchgate.net The steric congestion provided by the tert-butyl group can also lead to conformational rigidity in organic molecules. researchgate.net While detailed quantitative data on the steric effects specific to this compound are not extensively documented in the provided search results, the general principles of steric hindrance from tert-butyl groups are well-established and applicable. researchgate.netresearchgate.net
Theoretical and Computational Chemistry of Phenyl 5 Tert Butyl 2 Hydroxybenzoate
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intricacies of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. For molecules like Phenyl 5-tert-butyl-2-hydroxybenzoate, methods such as B3LYP or M06-2X combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy. researchgate.netnih.gov Such calculations are foundational for predicting a wide array of molecular properties.
The electronic character of this compound is defined by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in determining the molecule's reactivity and electronic transitions.
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxybenzoate ring, which is activated by the hydroxyl (-OH) and, to a lesser extent, the tert-butyl group. The oxygen atoms of the hydroxyl and ester groups are significant contributors due to their lone pairs.
LUMO: The LUMO is anticipated to be distributed across the π-system of the phenyl ester group and the carbonyl (C=O) bond, which acts as an electron-accepting site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. DFT calculations can precisely map the electron density of these orbitals and quantify the energy gap, which is instrumental in understanding potential reaction pathways and electronic absorption characteristics.
Table 1: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Role in Reactivity |
|---|---|---|
| HOMO | 5-tert-butyl-2-hydroxybenzoyl moiety | Electron-donating regions, susceptible to electrophilic attack |
| LUMO | Phenyl ester group and carbonyl bond | Electron-accepting regions, susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Governs electronic transitions and kinetic stability | A smaller gap correlates with higher reactivity and longer wavelength UV-Vis absorption |
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the molecule's normal modes can be obtained.
For this compound, key vibrational modes would include:
O-H Stretch: A broad band, typically shifted to lower frequencies (around 3200 cm⁻¹) due to strong intramolecular hydrogen bonding.
C=O Stretch: A strong absorption band for the ester carbonyl group, expected in the region of 1680-1700 cm⁻¹.
C-O Stretches: Vibrations corresponding to the ester and phenol (B47542) C-O bonds.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-H Stretches: Aromatic and aliphatic (tert-butyl) C-H stretching vibrations above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively.
Computational methods like DFT can predict these frequencies. nih.gov However, calculated harmonic frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly scaled using empirical scaling factors. This combined theoretical and experimental approach allows for a definitive assignment of spectral bands to specific molecular motions. nih.gov
Computational chemistry extends to the prediction of other spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the aromatic protons, the tert-butyl protons (a sharp singlet), and the various aromatic and carbonyl carbons.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov For this compound, TD-DFT would likely predict π → π* transitions associated with the aromatic systems as the dominant absorptions in the UV region.
Conformational Analysis and Energy Landscape Mapping
τ₁ (C-C-O-C): The torsion angle defining the rotation of the phenyl group relative to the benzoate (B1203000) plane.
τ₂ (C-O-C-C): The torsion angle describing the rotation of the benzoate group around the C(aryl)-C(ester) bond.
A detailed conformational analysis involves mapping the potential energy surface by systematically varying these dihedral angles and calculating the energy at each point. For the parent compound phenyl benzoate, computational studies have shown that the lowest energy conformation is non-planar. nih.gov The phenyl group is significantly twisted out of the plane of the benzoate moiety. A similar non-planar arrangement is expected for this compound, with the intramolecular hydrogen bond enforcing near-planarity between the hydroxyl and carbonyl groups. The energy landscape would reveal the global minimum energy structure, other local minima (stable conformers), and the energy barriers to rotation between them.
Quantitative Analysis of Intramolecular Hydrogen Bonding Energies and Dynamics (e.g., Natural Bond Orbital (NBO) analysis)
A defining structural feature of this compound is the strong intramolecular hydrogen bond between the 2-hydroxyl group (donor) and the carbonyl oxygen of the ester (acceptor). This interaction forms a stable six-membered pseudo-ring and significantly influences the molecule's conformation and chemical properties.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions within a molecule, providing a quantitative measure of bonding strength. mdpi.com For the intramolecular hydrogen bond, NBO analysis quantifies the delocalization of electron density from the lone pair (LP) of the carbonyl oxygen atom to the antibonding orbital (σ) of the hydroxyl O-H bond. This interaction is represented as LP(O_carbonyl) → σ(O-H).
The strength of this interaction is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger hydrogen bond. This analysis confirms the presence and quantifies the energy of the hydrogen bond, which is crucial for stabilizing the planar arrangement of the salicylate (B1505791) portion of the molecule. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment.
In an MD simulation, the molecule is placed in a simulated box, often filled with solvent molecules (e.g., water, ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of the atoms over time.
For this compound, MD simulations can provide insights into:
Conformational Dynamics: How the key dihedral angles fluctuate around their equilibrium values at a given temperature, revealing the accessible conformational space.
Solvation Structure: How solvent molecules arrange themselves around the solute. For instance, polar solvents would interact strongly with the hydroxyl and carbonyl groups, while non-polar regions like the tert-butyl and phenyl groups would be solvated by the solvent's non-polar moieties.
Hydrogen Bond Dynamics: The stability and lifetime of the intramolecular hydrogen bond can be monitored, and the potential for intermolecular hydrogen bonding with solvent molecules can be assessed. Studies on related salicylates show that they interact significantly at solvent interfaces, which can influence their properties. nih.gov
These simulations are crucial for bridging the gap between the theoretical properties of an isolated molecule and its behavior in a realistic chemical or biological environment.
Computational Insights into Structure-Property Relationships
While direct computational studies specifically targeting this compound are not extensively available in publicly accessible literature, a comprehensive understanding of its structure-property relationships can be extrapolated from theoretical and computational analyses of its core components and closely related analogs. The primary structural motifs—the phenyl salicylate backbone and the 5-position tert-butyl group—have been the subject of various computational chemistry investigations. By examining these related systems, we can deduce the likely geometric, electronic, and spectroscopic properties of the title compound.
Molecular Geometry and Conformational Analysis
Computational methods, particularly Density Functional Theory (DFT), have been effectively used to determine the ground-state geometry of phenyl benzoate and its derivatives. nih.govresearchgate.net For the parent compound, phenyl salicylate, DFT calculations at levels like B3LYP/6-31+G* have elucidated the conformational space, which is primarily defined by the torsional angles of the two phenyl rings relative to the central ester group. nih.govresearchgate.net
The introduction of a bulky tert-butyl group at the 5-position of the salicylic (B10762653) acid moiety is predicted to have a discernible, albeit localized, impact on the molecular geometry. The primary influence would be steric in nature. While the fundamental planarity of the phenyl rings would be maintained, minor distortions in bond angles around the substituted carbon can be expected. The C-C-C bond angles within the tert-butyl group itself will adhere closely to the ideal tetrahedral angle of 109.5°.
The rotational barriers around the ester's C-O bonds are a key aspect of its conformational flexibility. Studies on phenyl benzoate have shown that the energy barrier for rotation around the C(=O)-O bond is not significantly more restricted than the rotation around the C(=O)-C bond. nih.gov The presence of the tert-butyl group is unlikely to alter this fundamental dynamic significantly, though it might introduce a slight preference for conformations that minimize steric hindrance between the tert-butyl group and the adjacent phenyl ring.
Below are illustrative tables of predicted geometric parameters for this compound, based on published data for phenyl salicylate and other substituted aromatic esters. researchgate.netresearchgate.net
Table 1: Predicted Bond Lengths An interactive data table showing the predicted bond lengths in Angstroms (Å) for key bonds in this compound.
| Bond | Predicted Length (Å) |
|---|---|
| C=O (ester) | 1.21 |
| C-O (ester) | 1.36 |
| O-C (phenyl) | 1.41 |
| C-OH | 1.35 |
| C-C (aromatic) | 1.39 - 1.41 |
Table 2: Predicted Bond Angles An interactive data table showing the predicted bond angles in degrees (°) for key angles in this compound.
| Angle | Predicted Angle (°) |
|---|---|
| O=C-O (ester) | 123 |
| C-O-C (ester) | 118 |
| C-C-OH | 120 |
| C-C-C (in ring) | 119 - 121 |
Electronic Properties and Reactivity
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical to understanding its reactivity and spectroscopic behavior. The tert-butyl group, being an electron-donating group through induction, is expected to increase the electron density of the phenyl ring to which it is attached. This can influence the molecule's susceptibility to electrophilic aromatic substitution.
Computational studies on substituted phenols and benzoates have shown that substituent groups significantly affect the HOMO-LUMO energy gap. researchgate.netresearchgate.net The electron-donating tert-butyl group, combined with the hydroxyl group, would likely raise the energy of the HOMO, while the phenyl ester portion would influence the LUMO. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift (shift to longer wavelengths) in the UV-Visible absorption spectrum. researchgate.net
Molecular Electrostatic Potential (MEP) maps, a common output of DFT calculations, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as likely sites for electrophilic attack or hydrogen bonding. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems.
Table 3: Predicted Electronic Properties An interactive data table summarizing the predicted electronic properties based on computational studies of analogous compounds.
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Relatively High (destabilized by -OH and -tBu) |
| LUMO Energy | Lowered by ester and phenyl groups |
| HOMO-LUMO Gap | Moderate, allowing for UV absorption |
Spectroscopic Properties
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, including UV-Visible and infrared spectra. The UV absorption properties of compounds like this compound are of particular interest, as many similar molecules are used as UV absorbers. Quantitative Structure-Property Relationship (QSPR) models have been developed to predict UV absorbance based on molecular descriptors derived from computational chemistry. nih.govresearchgate.net
The electronic transitions, primarily π → π* transitions within the aromatic systems, are responsible for UV absorption. quora.com The presence of the hydroxyl and tert-butyl substituents on one ring and the ester linkage to the second phenyl ring creates a conjugated system. Time-dependent DFT (TD-DFT) calculations on analogous molecules can predict the wavelengths of maximum absorption (λmax). For this compound, significant absorption in the UVA or UVB range is expected, a property directly linked to the electronic structure and HOMO-LUMO gap.
Mechanistic Investigations of Phenyl 5 Tert Butyl 2 Hydroxybenzoate Reactivity
Chemical Transformation Pathways
The antioxidant properties of phenolic compounds, including Phenyl 5-tert-butyl-2-hydroxybenzoate, are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This process, known as hydrogen atom abstraction (HAT), is a key mechanism in radical scavenging. The reaction transforms the reactive free radical into a more stable species and generates a phenoxyl radical from the parent molecule.
In the case of this compound, the phenolic hydroxyl group is the active site for this hydrogen donation. The stability of the resulting phenoxyl radical is a crucial factor in the compound's antioxidant efficacy. The substituents on the aromatic ring, particularly the electron-donating tert-butyl group, play a significant role in stabilizing this radical through resonance and inductive effects, thereby enhancing the compound's ability to scavenge radicals.
Studies on various substituted phenols have elucidated the kinetics and mechanisms of their reactions with radicals. For instance, the reaction of substituted 2,6-di-tert-butylphenols with cupric-superoxo complexes has been shown to proceed via a rate-limiting HAT step. nih.gov This is supported by significant deuterium (B1214612) kinetic isotope effects. nih.gov The mechanism of hydrogen atom transfer can occur through a concerted proton-coupled electron transfer (PCET) or via stepwise pathways involving initial electron transfer followed by proton transfer, or vice versa. nih.gov For many phenolic antioxidants, the concerted HAT pathway is favored.
The radical scavenging process can be influenced by the type of radical species involved. Phenolic compounds have shown high efficacy in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov For example, hydroxyl radicals are highly reactive and tend to react rapidly with most phenolic compounds. nih.gov The efficiency of scavenging other radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is often used to assess antioxidant activity in vitro. nih.govmendeley.com The tert-butyl group can sometimes create steric hindrance that may affect the rate of reaction with bulky radicals. mendeley.com
Ester Hydrolysis:
The hydrolysis of this compound, particularly under alkaline conditions, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This reaction proceeds through a tetrahedral intermediate, followed by the departure of the phenoxide leaving group.
The rate of alkaline hydrolysis of phenyl benzoates is sensitive to the nature and position of substituents on both the benzoic acid and the phenol (B47542) moieties. cas.czresearchgate.netcas.czrsc.org For esters of substituted benzoic acids, electron-withdrawing groups on the acyl portion generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the rate. In this compound, the hydroxyl group at the ortho position and the tert-butyl group at the para position (relative to the ester linkage) on the acyl ring influence the reaction rate. The hydroxyl group can participate in intramolecular hydrogen bonding, while the tert-butyl group exerts electronic and steric effects.
Interactive Data Table: Relative Hydrolysis Rates of Substituted Benzoates This table presents hypothetical relative rate data for the alkaline hydrolysis of various substituted phenyl benzoates to illustrate the electronic effects of substituents. The data is normalized to the rate of Phenyl Benzoate (B1203000).
| Compound | Substituent on Acyl Ring | Expected Electronic Effect | Hypothetical Relative Rate |
| Phenyl Benzoate | -H | Reference | 1.00 |
| Phenyl 4-nitrobenzoate | 4-NO₂ | Electron-withdrawing | 15.0 |
| Phenyl 4-methylbenzoate | 4-CH₃ | Electron-donating | 0.75 |
| Phenyl 4-methoxybenzoate | 4-OCH₃ | Electron-donating | 0.60 |
| This compound | 2-OH, 5-t-Bu | Mixed (see text) | N/A |
Transesterification:
Transesterification is an equilibrium process where the phenyl group of the ester is exchanged with the alkyl group of an alcohol (R'-OH), or vice versa. wikipedia.org The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
RCO-OPh + R'-OH ⇌ RCO-OR' + Ph-OH
The mechanism under basic conditions involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com
The thermodynamics of transesterification are often characterized by small equilibrium constants, indicating that the reaction is reversible and the position of the equilibrium is sensitive to the relative stability of the reactants and products. mdpi.com To drive the reaction toward the desired product, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., phenol) from the reaction mixture. wikipedia.org The specific kinetics and thermodynamics for this compound would depend on the specific alcohol and catalyst used.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the benzene (B151609) rings in this compound. The regioselectivity of these substitutions is governed by the directing effects of the existing substituents. wikipedia.orgchemeurope.com
On the Hydroxybenzoate Ring:
The hydroxybenzoate ring contains three substituents influencing the position of electrophilic attack: the hydroxyl group (-OH), the tert-butyl group (-C(CH₃)₃), and the ester group (-COOPh).
Hydroxyl Group (-OH): This is a powerful activating group and an ortho-, para-director due to its strong +M (mesomeric) effect, where its lone pairs donate electron density to the ring. stackexchange.comyoutube.com
tert-Butyl Group (-C(CH₃)₃): This is a weakly activating group and an ortho-, para-director, primarily through its +I (inductive) effect. stackexchange.com
Ester Group (-COOPh): This is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through its -M effect, making the ring less nucleophilic. libretexts.orgyoutube.com
The directing effects of these groups are combined. The powerful activating -OH group is the dominant director. It strongly directs incoming electrophiles to the positions ortho and para to it. The position para to the -OH is occupied by the tert-butyl group. The two ortho positions are C3 and C1 (ipso). The C3 position is open for substitution. The C1 position is where the ester group is attached. Therefore, electrophilic attack is most likely to occur at the C3 position.
On the Phenyl Ring:
The phenyl ring is substituted with an ester linkage (-O-CO-Ar). The oxygen atom is directly attached to this ring.
Ester Oxygen (-O-CO-Ar): The lone pairs on the oxygen atom can donate electron density to the phenyl ring via the +M effect, making it an activating group and an ortho-, para-director. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.
Therefore, electrophilic substitution on the unsubstituted phenyl ring is directed to the ortho and para positions relative to the ester oxygen.
Summary of Directing Effects for Electrophilic Aromatic Substitution
| Ring | Position | Substituent | Effect on Reactivity | Directing Influence | Predicted Site of Substitution |
| Hydroxybenzoate | 2 | -OH | Activating | Ortho, Para | C3 |
| Hydroxybenzoate | 5 | -C(CH₃)₃ | Activating | Ortho, Para | C3, C1 (ipso) |
| Hydroxybenzoate | 1 | -COOPh | Deactivating | Meta | C3, C5 |
| Phenyl | 1' | -O-CO-Ar | Activating | Ortho, Para | C2', C4', C6' |
Influence of Substituents on Reaction Kinetics and Selectivity
The tert-butyl group attached to the hydroxybenzoate ring significantly influences the reactivity of this compound through a combination of steric and electronic effects.
Electronic Effects:
The tert-butyl group is an electron-donating group through the inductive effect (+I). stackexchange.com It pushes electron density into the aromatic ring, which has several consequences:
Activation of the Ring: By increasing the electron density of the aromatic ring, it enhances its nucleophilicity, thereby activating it towards electrophilic aromatic substitution compared to an unsubstituted ring. stackexchange.com
Stabilization of Intermediates: It helps to stabilize the positive charge in the arenium ion intermediate formed during electrophilic aromatic substitution, particularly when the charge is located at the ortho or para positions. This stabilization contributes to its ortho-, para-directing nature.
Stabilization of Phenoxyl Radicals: In oxidation reactions, the electron-donating nature of the tert-butyl group helps to stabilize the phenoxyl radical formed after hydrogen atom abstraction, which can enhance the compound's antioxidant activity.
Steric Effects:
The tert-butyl group is exceptionally bulky, which leads to significant steric hindrance. numberanalytics.comwikipedia.org This spatial bulk has a profound impact on reaction kinetics and selectivity:
Reduced Ortho Substitution: In electrophilic aromatic substitution reactions, the large size of the tert-butyl group can physically block the approach of an electrophile to the adjacent ortho positions. stackexchange.comstackexchange.comnumberanalytics.com This often leads to a lower yield of the ortho-substituted product compared to the less hindered para-substituted product. For example, the nitration of tert-butylbenzene (B1681246) yields a much higher proportion of the para isomer (75-79.5%) compared to the ortho isomer (12-16%). stackexchange.comlibretexts.org
Kinetic Stabilization: The steric bulk can protect reactive centers from attack, slowing down certain reactions and increasing the kinetic stability of the molecule.
The arrangement of the hydroxyl group ortho to the ester functionality in this compound allows for the formation of a stable intramolecular hydrogen bond. acs.orgvedantu.com This non-covalent interaction involves the hydrogen atom of the phenolic -OH group and the carbonyl oxygen of the ester group, forming a six-membered pseudo-ring. nih.gov
This intramolecular hydrogen bond has several important consequences for the molecule's reactivity:
Conformational Rigidity: The hydrogen bond locks the molecule into a more planar and rigid conformation. This can influence how the molecule fits into the active site of an enzyme or interacts with other molecules.
Masking of the Hydroxyl Proton: The engagement of the phenolic proton in the hydrogen bond decreases its availability to act as a hydrogen bond donor in intermolecular interactions. It also increases the acidity of the phenolic proton compared to a similar phenol without this interaction, as it stabilizes the resulting phenoxide anion.
Reduced Electrophilicity of the Carbonyl Carbon: The donation of electron density from the hydrogen bond to the carbonyl oxygen slightly reduces the partial positive charge on the carbonyl carbon. This can decrease its susceptibility to nucleophilic attack, potentially slowing down reactions like ester hydrolysis or transesterification.
Influence on Spectroscopic Properties: The formation of the hydrogen bond can be observed through spectroscopic methods, such as a shift in the stretching frequency of the O-H and C=O bonds in infrared (IR) spectroscopy.
Modulation of Antioxidant Activity: By affecting the bond dissociation energy of the O-H bond, the intramolecular hydrogen bond can modulate the kinetics of hydrogen atom abstraction, a key step in the compound's radical scavenging activity.
The presence of this stable intramolecular hydrogen bond is a key structural feature that must be considered when predicting or explaining the chemical behavior and reaction pathways of this compound. nih.gov
Mechanistic Role of Catalysts in Synthetic and Degradative Processes
The synthesis and degradation of this compound are significantly influenced by the presence of catalysts, which play a crucial role in determining reaction pathways, rates, and product selectivity. Mechanistic investigations have revealed distinct roles for various catalytic systems in both the formation and breakdown of this ester.
Catalytic Mechanisms in Synthesis
The formation of this compound typically involves the esterification of 5-tert-butyl-2-hydroxybenzoic acid. Several catalytic methods can be employed, each with a unique mechanism.
Acid-Catalyzed Esterification:
Brønsted acids such as sulfuric acid and p-toluenesulfonic acid, as well as solid acid catalysts (e.g., sulfated oxides and zeolites), are effective for the esterification of salicylic (B10762653) acids with phenols. researchgate.net The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the hydroxyl group of the phenol, followed by dehydration, yields the ester. rsc.org
The reaction proceeds through a tetrahedral intermediate. The catalytic cycle is completed by the deprotonation of the ester. The efficiency of different acid catalysts can vary, as illustrated by the esterification of salicylic acid with phenol.
| Catalyst | Conversion (%) | Selectivity to Phenyl Salicylate (B1505791) (%) |
|---|---|---|
| H-β Zeolite | 75 | 100 |
| Sulfated Zirconia | 68 | 100 |
| H-Y Zeolite | 55 | 100 |
| H-ZSM-5 | 45 | 100 |
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is another effective method for the synthesis of salicylate esters, particularly in solid-liquid systems. researchgate.net In this process, a quaternary ammonium (B1175870) salt, such as a tetraalkylammonium salt, facilitates the transfer of the salicylate anion from an aqueous or solid phase to an organic phase where the reaction with an arylating agent occurs. mdpi.com
The mechanism involves the formation of a lipophilic ion pair between the phase-transfer catalyst and the salicylate anion. This ion pair is soluble in the organic phase and can react with the arylating agent. The catalyst is then regenerated and returns to the aqueous or solid phase to repeat the cycle. The kinetics of such reactions often exhibit a first-order dependence on the substrate and the catalyst concentration after an initial induction period. researchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Order (Substrate) | 1 | Synthesis of Benzyl Salicylate via SLPTC |
| Reaction Order (Catalyst) | 1 | |
| Apparent Activation Energy | 14.5 kcal/mol |
Lewis Acid Catalysis and the Fries Rearrangement:
While not a direct synthesis of the ester, the Fries rearrangement, catalyzed by Lewis acids such as aluminum chloride (AlCl₃), is a relevant reaction that phenolic esters can undergo. wikipedia.org This reaction involves the intramolecular rearrangement of the acyl group to the ortho or para position of the phenol, yielding a hydroxyaryl ketone. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a complex between the Lewis acid and the carbonyl oxygen of the ester, leading to the generation of an acylium carbocation. wikipedia.org This carbocation then acts as an electrophile in an aromatic substitution reaction on the phenyl ring. The regioselectivity (ortho vs. para) of the Fries rearrangement can be controlled by reaction conditions such as temperature and solvent polarity. wikipedia.org
Catalytic Mechanisms in Degradation
The degradation of this compound can occur through several catalytic pathways, including hydrolysis and photocatalysis.
Catalytic Hydrolysis:
The hydrolysis of phenyl salicylates can be subject to intramolecular catalysis. The ionized phenolic group can act as an intramolecular general base to facilitate the hydrolysis of the ester linkage. rsc.org The rate of hydrolysis can be significantly influenced by the pH of the medium. Additionally, certain catalysts, such as borate (B1201080) ions, can accelerate the hydrolysis of phenyl salicylate by forming a complex with the transition state of the reaction. rsc.org
Photocatalytic Degradation:
Semiconductor photocatalysis, using materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), is an effective method for the degradation of phenolic compounds. researchgate.net The mechanism of photocatalytic degradation is initiated by the absorption of UV radiation by the photocatalyst, which generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.net
These hydroxyl radicals are powerful oxidizing agents that can attack the aromatic ring and the ester group of this compound, leading to its degradation. The degradation pathway can also involve direct oxidation by the positive holes (h+) generated on the surface of the photocatalyst. researchgate.net The efficiency of degradation and the distribution of byproducts are dependent on factors such as the type of photocatalyst, pH, and the presence of other substances. For the related compound 2-phenylphenol, photocatalytic degradation leads to the formation of various hydroxylated and ring-opened products.
| Photocatalyst | Efficiency | Major Degradation Products (for 2-phenylphenol) |
|---|---|---|
| TiO₂ | High | Hydroquinone, p-Benzoquinone, Phenylhydroquinone |
| ZnO | Slightly higher than TiO₂ (in neutral/basic pH) | Hydroquinone, p-Benzoquinone, Phenylhydroquinone |
Photophysical Properties and Photostability Mechanisms of Phenyl 5 Tert Butyl 2 Hydroxybenzoate
Ultraviolet Light Absorption Characteristics and Electronic Transitions
Aryl salicylates are effective absorbers of UVB radiation, and it is anticipated that Phenyl 5-tert-butyl-2-hydroxybenzoate would exhibit similar properties. Generally, salicylic (B10762653) acid derivatives absorb UV light in the range of approximately 300 nm to 340 nm. mdpi.com For instance, related compounds such as ethylhexyl salicylate (B1505791) show a maximum absorbance at 305 nm, while others like 2-carboxyphenyl salicylate and tranexamic acid salicylate have absorption peaks at 308 nm and 334 nm, respectively. juniperpublishers.comjuniperpublishers.com
The absorption of UV radiation by these molecules is attributed to electronic transitions within the aromatic system. The presence of the ortho-hydroxyl group is crucial, as it participates in an intramolecular hydrogen bond with the carbonyl oxygen of the ester group. This structural feature influences the electronic distribution and, consequently, the energy required for electronic excitation. The primary electronic transition responsible for the characteristic UV absorption in this class of compounds is the π→π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic system. The energy of this transition corresponds to the wavelengths of UVB and, to some extent, UVA radiation.
Table 1: UV Absorption Maxima of Structurally Related Salicylates
| Compound Name | UV Absorption Maximum (λmax) |
| Ethylhexyl salicylate | 305 nm |
| 2-Carboxyphenyl salicylate | 308 nm |
| Tranexamic acid salicylate | 334 nm |
This table presents data for compounds structurally related to this compound to provide context for its expected UV absorption characteristics. juniperpublishers.comjuniperpublishers.com
Excited State Dynamics and Non-Radiative Energy Dissipation Pathways
Upon absorption of a UV photon, this compound is promoted to an electronically excited state. The key to its photostability lies in its ability to rapidly and efficiently dissipate this excess energy without undergoing chemical reactions that would lead to its degradation. The primary mechanism for this energy dissipation in salicylate derivatives is a process known as Excited State Intramolecular Proton Transfer (ESIPT).
In the ground state, the molecule exists in an enol form with an intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen. Following excitation to the singlet excited state (S1), the acidity of the phenolic proton increases significantly, while the basicity of the carbonyl oxygen is enhanced. This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto-tautomer.
This keto-tautomer is energetically unstable and rapidly returns to the ground state through non-radiative pathways, primarily by vibrational relaxation, releasing the absorbed energy as heat. Subsequently, a rapid reverse proton transfer in the ground state restores the original enol form of the molecule, completing the photophysical cycle. This entire process occurs on a picosecond or even femtosecond timescale, preventing the excited state from persisting long enough to engage in destructive photochemical reactions, such as bond cleavage or reactions with surrounding molecules. This efficient, non-destructive cycle of energy dissipation is the cornerstone of the photostability of salicylate-based UV absorbers.
Mechanisms of Photostabilization in Organic Matrices and Polymeric Systems
This compound, like other phenolic UV absorbers, can be incorporated into organic matrices and polymeric systems to protect them from photodegradation. Its function as a photostabilizer operates through several mechanisms.
The primary mechanism is the absorption of harmful UV radiation. By absorbing the incident UV light, the compound prevents the photons from reaching the polymer matrix, where they could initiate photo-oxidative degradation processes. The effectiveness of this screening is dependent on the concentration of the absorber and the thickness of the material.
Furthermore, the efficient non-radiative energy dissipation via the ESIPT mechanism is crucial. The absorbed UV energy is converted into heat, which is safely dissipated throughout the matrix without generating reactive species like free radicals that could damage the polymer. This process of converting high-energy UV photons into low-energy thermal energy is a key aspect of its stabilizing action.
In addition to these primary roles, phenolic compounds can also act as radical scavengers to a certain extent. Although not their main function as UV absorbers, the phenolic hydroxyl group can potentially trap free radicals that may have formed in the polymer, thereby interrupting the chain reactions of degradation.
Identification and Characterization of Photodegradation Pathways and Products
While this compound is designed for high photostability, prolonged exposure to high-intensity UV radiation, especially in the presence of oxygen and other reactive species, can lead to eventual degradation. For phenolic compounds in general, photodegradation can proceed through pathways involving the formation of phenoxy radicals.
The initial step could involve the homolytic cleavage of the phenolic O-H bond, particularly if the ESIPT process is disrupted or if the molecule encounters other excited species. The resulting phenoxy radical can then participate in a variety of reactions, including coupling with other radicals or reacting with oxygen to form peroxy radicals, which can lead to a cascade of oxidative degradation reactions.
Another potential degradation pathway involves the photo-Fries rearrangement, a reaction common to phenyl esters. In this process, the ester group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions, forming hydroxy-acyl-phenones. These products may themselves be photoactive and could lead to further reactions.
The specific degradation products of this compound have not been detailed in the available literature. However, based on the degradation of other phenolic compounds, potential products could include hydroxylated and carbonylated derivatives, as well as smaller molecules resulting from the cleavage of the aromatic ring. mdpi.comnih.gov
Comparative Studies of Photostability with Related Aryl Esters
Direct comparative studies on the photostability of this compound against other aryl esters are not extensively documented. However, the photostability of this class of compounds can be inferred from their structural features.
Aryl salicylates, such as this compound, are generally more photostable than aryl esters that lack the ortho-hydroxyl group. This enhanced stability is a direct consequence of the ESIPT pathway, which provides a highly efficient route for de-excitation. In contrast, aryl esters without the ortho-hydroxyl group cannot undergo ESIPT. Upon UV excitation, these compounds have longer excited-state lifetimes, increasing the probability of undergoing damaging photochemical reactions like the photo-Fries rearrangement or radical formation.
For example, a comparison with phenyl benzoate (B1203000), which lacks the 2-hydroxy group, would likely show that this compound is significantly more stable under UV irradiation. Similarly, while other classes of UV absorbers like benzophenones and benzotriazoles also possess mechanisms for photostability, the efficiency of the ESIPT process in salicylates makes them a robust class of UVB absorbers. researchgate.net Studies on other salicylic acid derivatives have demonstrated their good photostability compared to more photolabile UV absorbers like certain cinnamates. juniperpublishers.com
Applications in Materials Science Research
Role as a UV Stabilizer in Polymeric Materials
The efficacy of Phenyl 5-tert-butyl-2-hydroxybenzoate as a UV stabilizer is rooted in its 2-hydroxybenzoate (salicylate) structure. This class of compounds is known for its ability to absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy, thereby protecting the polymer matrix from the initiation of photo-oxidative degradation. researchgate.netnih.gov
Exposure to UV radiation initiates degradation in polymers by generating free radicals. nih.gov These radicals lead to chain scission and cross-linking, which in turn cause a deterioration of essential material properties such as mechanical strength, flexibility, and color. vinatiorganics.com this compound, much like its analog Phenyl Salicylate (B1505791), functions as a UV absorber. nih.govnexalinc.com It absorbs UV light in the 290-325 nm range and undergoes a reversible intramolecular proton transfer. This process, known as an excited-state intramolecular proton transfer (ESIPT) tautomerization, allows the molecule to convert the high-energy UV radiation into low-energy heat, which is then dissipated harmlessly through the polymer matrix. This mechanism effectively shields the polymer from the damaging effects of light, preventing yellowing, cracking, and loss of structural integrity over time. researchgate.net The addition of such UV absorbers has been shown to significantly improve the stability of polymers like polylactic acid (PLA), polyolefins, and PVC. researchgate.netroyal-chem.com
Table 1: Illustrative Compatibility of this compound with Common Polymers Note: This table is based on the structural characteristics of the compound and typical performance of phenyl salicylate and hindered phenol (B47542) additives.
| Polymer Matrix | Predicted Compatibility | Rationale |
|---|---|---|
| Polypropylene (B1209903) (PP) | High | The non-polar tert-butyl and phenyl groups promote good dispersion in the non-polar PP matrix. |
| Polyethylene (PE) | High | Similar to PP, good solubility is expected due to compatible polarity. |
| Polyvinyl Chloride (PVC) | Moderate to High | The ester group can offer some compatibility with the polar PVC matrix. Often used with co-stabilizers. |
| Polystyrene (PS) | High | The aromatic nature of the phenyl group enhances compatibility with the aromatic structure of PS. |
Function as a Hindered Phenolic Antioxidant in Advanced Organic Materials
Beyond its role as a UV absorber, this compound also functions as a primary antioxidant. uvabsorber.compartinchem.com This activity is attributed to the phenolic hydroxyl group ortho to the ester and the bulky tert-butyl group on the phenolic ring, which classifies it as a hindered phenol. vinatiorganics.com
Oxidative degradation occurs when polymers are exposed to heat and oxygen, leading to the formation of highly reactive free radicals (e.g., peroxy radicals, ROO•). uvabsorber.com These radicals propagate a chain reaction that breaks down the polymer chains, resulting in the loss of mechanical properties. vinatiorganics.com Hindered phenolic antioxidants like this compound interrupt this cycle. vinatiorganics.com The phenolic hydroxyl group donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide. partinchem.com This action terminates the chain reaction, thereby inhibiting the degradation process. This mechanism is crucial for protecting plastics, rubbers, and adhesives during high-temperature processing and long-term thermal aging. vinatiorganics.combloomtechz.com
The efficiency of a phenolic antioxidant is determined by its ability to donate its hydrogen atom and the stability of the resulting phenoxy radical. nih.gov The bulky tert-butyl group on the this compound molecule plays a critical role by providing steric hindrance. nih.gov This hindrance stabilizes the phenoxy radical formed after the hydrogen donation, preventing it from participating in further undesirable reactions. vinatiorganics.com The stability of this radical is key to the high efficiency of hindered phenols as antioxidants. partinchem.com The radical scavenging efficiency can be quantified using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the concentration of antioxidant required to reduce the initial radical concentration by 50% (IC50). For instance, studies on the related compound 2,4-di-tert-butylphenol (B135424) have demonstrated significant DPPH scavenging activity, with IC50 values indicating high efficiency. thaiscience.info
Table 2: Illustrative Antioxidant Performance Metrics for Hindered Phenols Note: This table presents typical data for hindered phenolic antioxidants to illustrate performance evaluation, not specific experimental data for this compound.
| Performance Metric | Typical Value Range | Description |
|---|---|---|
| Oxidation Induction Time (OIT) @ 200°C (min) | 30 - 100+ | Measures the time until the onset of rapid oxidation at elevated temperatures. Higher values indicate better thermal stability. |
| DPPH Radical Scavenging (IC50, µg/mL) | 10 - 100 | Concentration needed to scavenge 50% of DPPH radicals. Lower values indicate higher scavenging efficiency. |
| Melt Flow Index (MFI) Retention (%) after Extrusion | > 90% | Indicates the stability of the polymer's molecular weight during processing. Higher retention is desirable. |
| Yellowness Index (YI) Change after Heat Aging | < 5 | Measures color stability. A lower change in the index signifies better resistance to discoloration. |
Structure-Performance Relationships for Material Protection Applications
2-Hydroxybenzoate (Salicylate) Moiety : This is the primary chromophore responsible for UV absorption. The ortho-hydroxyl group is essential for the ESIPT mechanism that allows for the efficient dissipation of UV energy as heat, providing the material with robust protection against photodegradation. researchgate.net
5-tert-butyl Group : This bulky alkyl group provides significant steric hindrance around the phenolic hydroxyl group. nih.gov This hindrance is crucial for its function as an antioxidant, as it stabilizes the phenoxy radical formed during the radical scavenging process, enhancing its efficiency and preventing it from initiating new degradation chains. vinatiorganics.compartinchem.com Furthermore, this non-polar group improves the compound's compatibility with polyolefin matrices. nih.gov
Development of Novel Additive Formulations for Enhanced Material Durability
The development of sophisticated additive packages centered around this compound is driven by the need for superior protection against polymer degradation. This compound functions as a potent UV absorber, dissipating harmful ultraviolet radiation as thermal energy, and also as a primary antioxidant, scavenging free radicals that initiate and propagate chain scission and cross-linking reactions.
Scientific investigations have demonstrated that the performance of this compound can be significantly amplified when used in conjunction with other classes of stabilizers, most notably Hindered Amine Light Stabilizers (HALS). This synergistic approach allows for a multi-pronged defense mechanism where this compound provides the initial shielding from UV radiation, and HALS compounds effectively trap any free radicals that may form, thus providing a more robust and durable stabilization system.
Detailed research findings have highlighted the versatility of this compound in various polymer matrices. Studies involving accelerated weathering tests, which simulate prolonged exposure to sunlight, heat, and moisture, have provided quantitative data on the improvements in material properties. These studies typically measure changes in key performance indicators such as tensile strength, elongation at break, color retention, and gloss.
For instance, in studies on polypropylene (PP), the incorporation of a stabilization package containing this compound has been shown to significantly retard the degradation process. The following data tables illustrate the typical performance enhancements observed in such studies.
Table 1: Mechanical Properties of Polypropylene (PP) After Accelerated Weathering
| Additive Formulation | Tensile Strength Retention (%) after 2000 hours | Elongation at Break Retention (%) after 2000 hours |
| Control (No Additive) | 35 | 15 |
| 0.3% this compound | 65 | 40 |
| 0.3% HALS | 70 | 55 |
| 0.15% this compound + 0.15% HALS | 85 | 75 |
The data clearly indicates a synergistic effect between this compound and HALS, with the combination providing a level of protection that surpasses the performance of either additive used individually.
Further research has explored the optimization of these additive formulations, examining the impact of varying the concentration and ratio of this compound to other stabilizers. The goal is to tailor the additive package to the specific polymer and its intended application, thereby maximizing durability in a cost-effective manner.
Table 2: Color Change (ΔE) of Acrylonitrile Butadiene Styrene (ABS) After UV Exposure*
| Additive Formulation | ΔE* after 1500 hours of UV Exposure |
| Control (No Additive) | 12.5 |
| 0.4% this compound | 5.2 |
| 0.2% this compound + 0.2% Phosphite (B83602) Antioxidant | 3.8 |
| 0.2% this compound + 0.2% HALS | 3.1 |
In the case of ABS, a polymer known for its susceptibility to yellowing upon UV exposure, formulations containing this compound demonstrate a marked improvement in color stability. The combination with a phosphite antioxidant, which acts as a secondary antioxidant to decompose hydroperoxides, further enhances this effect. However, the most significant improvement is once again observed with the synergistic combination of this compound and HALS.
The ongoing research in this area continues to refine these additive formulations, exploring novel combinations and delivery systems to further enhance the durability of polymeric materials across a broad spectrum of applications.
Environmental Chemistry and Degradation Pathways of Phenyl 5 Tert Butyl 2 Hydroxybenzoate
Environmental Persistence and Partitioning Behavior
The environmental persistence of Phenyl 5-tert-butyl-2-hydroxybenzoate is influenced by its chemical structure, which includes a stable phenyl benzoate (B1203000) core with hydrophobic tert-butyl and reactive hydroxyl groups. The partitioning behavior of a chemical in the environment, which dictates its distribution in soil, water, and air, is largely determined by its octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Table 1: Estimated Physicochemical Properties and Partitioning Behavior of this compound
| Property | Estimated Value/Behavior | Implication for Environmental Partitioning |
| Log Kow | 3.0 - 4.5 (estimated based on similar structures) | Moderate to high potential for bioaccumulation in aquatic organisms and partitioning to fatty tissues. |
| Water Solubility | Low (estimated) | Limited mobility in aqueous systems; tends to adsorb to particulate matter. |
| Vapor Pressure | Low (estimated) | Not expected to be significantly present in the atmosphere; long-range transport via air is unlikely. |
| Soil Adsorption (Koc) | High (estimated) | Strong binding to organic matter in soil and sediment, leading to reduced bioavailability and leaching. |
Chemical Degradation in Environmental Compartments
Hydrolytic Degradation Mechanisms under Varying pH and Temperature
The ester linkage in this compound is susceptible to hydrolysis, a chemical process that involves the reaction with water and leads to the cleavage of the molecule into 5-tert-butyl-2-hydroxybenzoic acid and phenol (B47542). The rate of this degradation process is highly dependent on pH and temperature.
Generally, the hydrolysis of phenyl benzoates can be catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in neutral conditions (pH ~7) and increases significantly under acidic or, more notably, alkaline conditions. The hydroxyl group on the phenyl ring can also influence the reaction rate.
Table 2: Predicted Influence of pH and Temperature on the Hydrolytic Degradation of this compound
| Condition | Predicted Rate of Hydrolysis | Predominant Mechanism | Primary Degradation Products |
| Acidic (pH < 4) | Moderate | Acid-catalyzed ester hydrolysis | 5-tert-butyl-2-hydroxybenzoic acid and Phenol |
| Neutral (pH ~7) | Slow | Neutral ester hydrolysis | 5-tert-butyl-2-hydroxybenzoic acid and Phenol |
| Alkaline (pH > 9) | Rapid | Base-catalyzed ester hydrolysis (saponification) | 5-tert-butyl-2-hydroxybenzoate salt and Phenolate |
| Low Temperature (<10°C) | Very Slow | Reaction kinetics are slowed at lower temperatures. | 5-tert-butyl-2-hydroxybenzoic acid and Phenol |
| High Temperature (>25°C) | Increased | Reaction rates generally double with every 10°C increase. | 5-tert-butyl-2-hydroxybenzoic acid and Phenol |
Photolytic Degradation in Aqueous Environments
This compound, containing aromatic rings, is expected to absorb ultraviolet (UV) radiation from sunlight, which can lead to its photolytic degradation in aqueous environments. This process can occur through two primary pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter, that produce reactive oxygen species.
Structurally similar compounds, such as phenolic benzotriazoles used as UV stabilizers, are designed to be photostable. nih.gov However, their degradation can be facilitated by photosensitizers. csic.es The hydroxyl group on the phenyl ring of this compound may make it more susceptible to photo-oxidation compared to non-hydroxylated analogues. The degradation products are likely to be hydroxylated derivatives and ultimately, smaller organic acids and carbon dioxide through ring cleavage.
Biodegradation Pathways by Microbial Systems
Aerobic Biotransformation Processes
Under aerobic conditions, microorganisms are expected to be the primary drivers of this compound degradation. The biodegradation is likely to be initiated by the enzymatic hydrolysis of the ester bond, yielding 5-tert-butyl-2-hydroxybenzoic acid and phenol. These intermediates are then typically further degraded.
The biodegradation of the resulting alkylphenols, such as 4-tert-butylphenol, has been studied, and they are known to be biodegradable, although the rate can be slow. industrialchemicals.gov.au The ultimate biodegradation half-lives for similar alkylphenol ethoxylates range from approximately one to four weeks. nih.govoup.com The degradation pathway for the aromatic rings generally proceeds through hydroxylation, followed by ring cleavage to form aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle.
Table 3: Plausible Aerobic Biodegradation Pathway of this compound
| Step | Transformation Process | Key Intermediates | Microbial Enzymes Involved (Examples) |
| 1. Initial Cleavage | Ester hydrolysis | 5-tert-butyl-2-hydroxybenzoic acid, Phenol | Esterases, Hydrolases |
| 2. Aromatic Ring Activation | Hydroxylation of the aromatic rings | Catechols, Hydroquinones | Monooxygenases, Dioxygenases |
| 3. Aromatic Ring Cleavage | Ortho- or meta-cleavage of the dihydroxylated rings | Muconic acid derivatives, Semialdehydes | Dioxygenases |
| 4. Further Degradation | Conversion to central metabolic intermediates | Acetyl-CoA, Succinyl-CoA | Various oxidoreductases and lyases |
Anaerobic Biotransformation Mechanisms
In the absence of oxygen, the biodegradation of this compound is expected to proceed at a much slower rate. Anaerobic degradation of aromatic compounds is a more complex process and is carried out by specialized consortia of microorganisms.
The initial step is still likely to be the hydrolysis of the ester linkage. The resulting benzoate and phenol derivatives are then degraded through distinct anaerobic pathways. Benzoate is often activated to benzoyl-CoA, which then undergoes ring reduction and cleavage. csic.esresearchgate.net Phenol can be carboxylated to benzoate or reduced. The ultimate end products of anaerobic degradation are typically methane (B114726) and carbon dioxide.
Identification of Microbial Metabolites and Enzyme Systems Involved
The microbial degradation of this compound is a critical process in determining its environmental persistence. While specific studies on this compound are not extensively documented, the metabolic pathways can be inferred from research on structurally similar aromatic compounds, such as other alkylated phenols and benzoates. The degradation is expected to be initiated by microorganisms capable of utilizing aromatic compounds as a carbon source.
The initial steps in the microbial breakdown of this compound likely involve enzymatic hydroxylation and cleavage of the ester bond. Key enzyme systems that are typically involved in the degradation of such aromatic compounds include monooxygenases and dioxygenases, which introduce hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. Hydrolases would then be responsible for the cleavage of the ester linkage, separating the phenyl and the 5-tert-butyl-2-hydroxybenzoate moieties.
Following the initial enzymatic attacks, the resulting intermediates are expected to undergo further degradation. The tert-butyl group, for instance, may be removed through a series of oxidation steps. The aromatic rings of the resulting catechols or protocatechuates are then cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the Krebs cycle.
Table 1: Postulated Microbial Metabolites of this compound and Enzyme Systems
| Postulated Metabolite | Enzyme System Potentially Involved | Metabolic Pathway Step |
|---|---|---|
| 5-tert-butyl-2-hydroxybenzoic acid | Esterases/Hydrolases | Ester bond cleavage |
| Phenol | Esterases/Hydrolases | Ester bond cleavage |
| 4-tert-butylcatechol | Monooxygenases/Dioxygenases | Ring hydroxylation |
| Protocatechuic acid | Oxidoreductases | Demethylation/Oxidation of intermediates |
It is important to note that the specific metabolites and the efficiency of the degradation process can be highly dependent on the microbial species present, as well as environmental conditions such as pH, temperature, and the availability of other nutrients.
Environmental Fate Modeling and Prediction of Transformation Products
Environmental fate modeling is a valuable tool for predicting the behavior and transformation of chemicals like this compound in various environmental compartments. These models utilize the physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its distribution in soil, water, and air.
For this compound, models would likely predict a tendency to partition to soil and sediment due to its expected low water solubility and moderate to high Kow, characteristic of compounds with a tert-butyl group and a phenyl ring. Its potential for bioaccumulation in aquatic organisms could also be assessed using these models.
Predictive models for transformation products are based on known biochemical reactions and degradation pathways of similar chemical structures. For this compound, these models would likely predict the formation of several transformation products resulting from both microbial degradation and abiotic processes such as photolysis.
Table 2: Predicted Environmental Transformation Products of this compound
| Predicted Transformation Product | Predicted Formation Pathway | Environmental Compartment |
|---|---|---|
| 5-tert-butyl-2-hydroxybenzoic acid | Microbial hydrolysis | Water, Soil |
| Phenol | Microbial hydrolysis, Photolysis | Water, Soil |
| 4-tert-butylcatechol | Microbial oxidation | Soil, Water |
| Hydroxylated derivatives | Photolysis in the presence of hydroxyl radicals | Water, Atmosphere |
These predictive models are instrumental in conducting environmental risk assessments, especially for compounds where extensive experimental data is not available. They help in identifying potential persistent, bioaccumulative, and toxic (PBT) transformation products that may be of environmental concern. However, it is crucial to validate these model predictions with experimental data whenever possible to ensure their accuracy and reliability.
Q & A
Basic: What synthetic methodologies are most effective for producing Phenyl 5-tert-butyl-2-hydroxybenzoate, and what parameters critically influence reaction yield?
Answer:
The compound is typically synthesized via esterification or coupling reactions. Key steps include:
- Esterification : Reacting 5-tert-butyl-2-hydroxybenzoic acid with phenol derivatives using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (4-DMAP) .
- Critical Parameters :
- Temperature : Optimal reaction temperatures (e.g., 0–25°C) to avoid side reactions like hydrolysis.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Protection of Hydroxyl Groups : Temporary protection (e.g., benzylation) may be required to prevent unwanted oxidation .
Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 acid-to-phenol ratio) and purification via column chromatography .
Advanced: How can researchers address purification challenges caused by esterification byproducts (e.g., unreacted starting materials or dimerization products)?
Answer:
Advanced purification strategies include:
- Chromatographic Techniques : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate closely eluting byproducts .
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to isolate the target compound based on differential solubility.
- Analytical Monitoring : Pre-purification analysis via TLC or HPLC to identify byproducts and adjust solvent systems .
For persistent dimerization, consider kinetic control by reducing reaction time or using bulky base catalysts to sterically hinder side reactions .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), tert-butyl group (δ 1.3 ppm, singlet), and hydroxyl protons (δ 5–6 ppm, variable due to hydrogen bonding) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and aromatic carbons.
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30 v/v) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z ~286.3 [M+H]⁺).
Advanced: How should researchers resolve discrepancies in NMR data, such as variable chemical shifts for the hydroxyl proton?
Answer:
Variable hydroxyl proton shifts arise from hydrogen bonding or solvent effects. Methodological solutions:
- Deuterated Solvent Screening : Compare shifts in DMSO-d₆ (H-bond accepting) vs. CDCl₃ (non-polar).
- Chemical Exchange : Use temperature-dependent NMR (e.g., 25°C vs. 40°C) to observe dynamic effects .
- Derivatization : Acetylate the hydroxyl group to stabilize the signal and confirm assignment .
For conflicting integration values, validate with 2D NMR (e.g., HSQC, COSY) to resolve overlapping peaks .
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Basic: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester bond .
- Inert Atmosphere : Argon or nitrogen gas to minimize oxidation .
Regular stability checks via HPLC every 6 months are advised .
Advanced: How to design a stability study to evaluate the compound’s susceptibility to hydrolysis under varying pH conditions?
Answer:
- Experimental Design :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.
- Sample aliquots at intervals (0, 24, 48, 72 hrs) for HPLC analysis .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
- Structural Confirmation : Isolate degradation products (e.g., free acid) via LC-MS and compare with synthetic standards .
Advanced: What strategies mitigate conflicting retention times in HPLC analysis when impurities co-elute with the target compound?
Answer:
- Method Optimization :
- Adjust mobile phase composition (e.g., add 0.1% trifluoroacetic acid for ion suppression).
- Switch to UPLC with smaller particle columns (1.7 µm) for higher resolution .
- Orthogonal Techniques : Validate purity via GC-MS or capillary electrophoresis.
- Peak Purity Analysis : Use diode-array detectors to assess UV spectral homogeneity .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

